molecular formula C8H3ClF3N3 B15201470 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine

4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine

Cat. No.: B15201470
M. Wt: 233.58 g/mol
InChI Key: DHZMLADKCLYLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 7th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions and cost-effective reagents to ensure the economic viability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Pyridazine: A simpler analog without the chlorine and trifluoromethyl substituents.

    Pyridazinone: A derivative with a keto group at the 3rd position.

    Pyrimidine and Pyrazine: Other diazine compounds with different nitrogen atom arrangements.

Uniqueness: 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity compared to its simpler analogs .

Properties

Molecular Formula

C8H3ClF3N3

Molecular Weight

233.58 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine

InChI

InChI=1S/C8H3ClF3N3/c9-5-3-13-15-7-4(5)1-2-6(14-7)8(10,11)12/h1-3H

InChI Key

DHZMLADKCLYLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN=N2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.